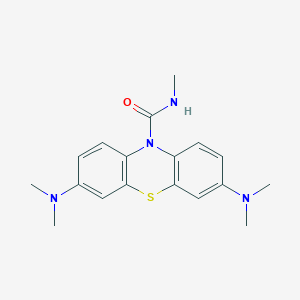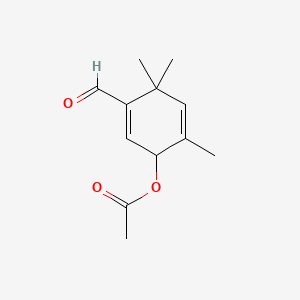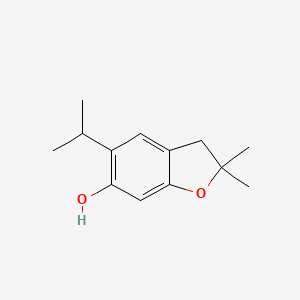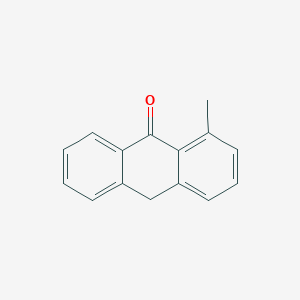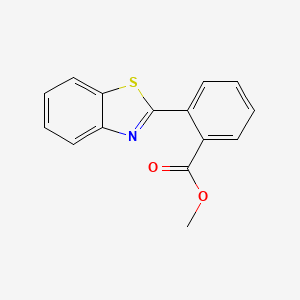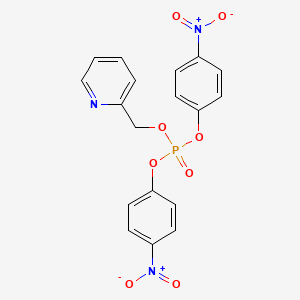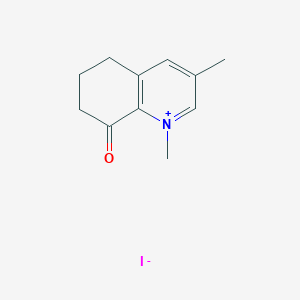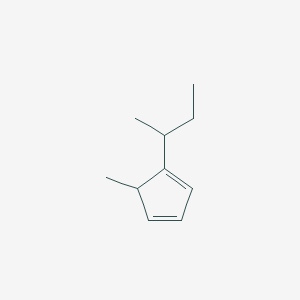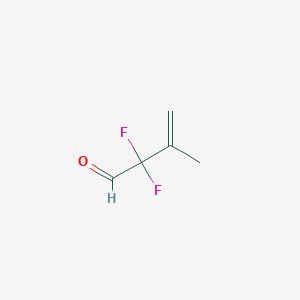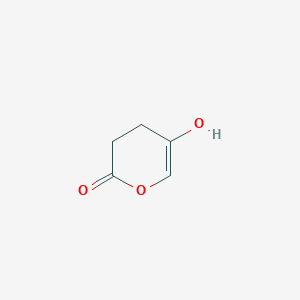![molecular formula C24H48Cl2Sn2 B14322844 1,10-Dichloro-1,10-distannabicyclo[8.8.8]hexacosane CAS No. 111469-26-2](/img/structure/B14322844.png)
1,10-Dichloro-1,10-distannabicyclo[8.8.8]hexacosane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,10-Dichloro-1,10-distannabicyclo[8.8.8]hexacosane is a macrobicyclic compound containing tin atoms as bridgeheads. This compound is part of a broader class of organotin compounds, which have been studied for their unique structural and chemical properties .
Preparation Methods
The synthesis of 1,10-dichloro-1,10-distannabicyclo[8.8.8]hexacosane involves the use of tin atoms as bridgeheads, analogous to the nitrogen atoms in cryptands. The preparation typically involves a series of steps, including the formation of intermediate compounds and the final macrobicyclic structure . The reaction conditions often require precise control of temperature, solvents, and reagents to ensure the correct formation of the desired product .
Chemical Reactions Analysis
1,10-Dichloro-1,10-distannabicyclo[8.8.8]hexacosane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry and materials science. It is used as a model compound to study the behavior of organotin compounds and their interactions with other molecules. Additionally, its unique structure makes it a valuable tool for investigating the properties of macrobicyclic compounds .
Mechanism of Action
The mechanism by which 1,10-dichloro-1,10-distannabicyclo[8.8.8]hexacosane exerts its effects involves the interaction of its tin atoms with other molecules. These interactions can lead to the formation of new chemical bonds and the alteration of existing ones. The molecular targets and pathways involved in these interactions are still being studied, but they are believed to play a crucial role in the compound’s reactivity and stability .
Comparison with Similar Compounds
1,10-Dichloro-1,10-distannabicyclo[8.8.8]hexacosane can be compared to other similar compounds, such as 1,10-diphenyl-1,10-distannabicyclo[8.8.8]hexacosane. While both compounds share a similar macrobicyclic structure, the presence of different substituents (chlorine vs. phenyl groups) can lead to variations in their chemical properties and reactivity . Other similar compounds include various macrobicyclic organotin compounds, which also exhibit unique structural and chemical characteristics .
Properties
CAS No. |
111469-26-2 |
|---|---|
Molecular Formula |
C24H48Cl2Sn2 |
Molecular Weight |
645.0 g/mol |
IUPAC Name |
1,10-dichloro-1,10-distannabicyclo[8.8.8]hexacosane |
InChI |
InChI=1S/3C8H16.2ClH.2Sn/c3*1-3-5-7-8-6-4-2;;;;/h3*1-8H2;2*1H;;/q;;;;;2*+1/p-2 |
InChI Key |
RCPPDQZGPYXKOY-UHFFFAOYSA-L |
Canonical SMILES |
C1CCCC[Sn]2(CCCCCCCC[Sn](CCC1)(CCCCCCCC2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2-{3-[Bis(4-methoxyphenyl)(phenyl)methoxy]propyl}-4-nitrophenoxy)-4-oxobutanoate](/img/structure/B14322765.png)
